Tris(2-ethoxyphenyl)phosphane
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Overview
Description
Tris(2-ethoxyphenyl)phosphane: is a tertiary phosphine compound with the chemical formula C24H27O3P . It is a derivative of phosphine where three 2-ethoxyphenyl groups are attached to a central phosphorus atom. This compound is known for its applications in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines:
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds like alkenes or alkynes.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in specialized reactors under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(2-ethoxyphenyl)phosphane can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of the ethoxyphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with different functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: It is employed in various organic synthesis reactions due to its ability to stabilize reactive intermediates.
Biology and Medicine:
Biological Studies: The compound is used in studies involving the reduction of disulfides in proteins and peptides.
Medical Research:
Industry:
Material Science: this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: It is used in the development of catalysts for environmental remediation processes.
Mechanism of Action
Mechanism: Tris(2-ethoxyphenyl)phosphane acts primarily as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Tris(2-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of ethoxy groups.
Tris(2-carboxyethyl)phosphine: Known for its use as a reducing agent in biological studies.
Tris(hydroxymethyl)phosphine: Used in organic synthesis and as a reducing agent.
Uniqueness:
Properties
CAS No. |
485817-30-9 |
---|---|
Molecular Formula |
C24H27O3P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tris(2-ethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O3P/c1-4-25-19-13-7-10-16-22(19)28(23-17-11-8-14-20(23)26-5-2)24-18-12-9-15-21(24)27-6-3/h7-18H,4-6H2,1-3H3 |
InChI Key |
SOLZICGYPCFEPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1P(C2=CC=CC=C2OCC)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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